![molecular formula C17H28N2OS B4060368 N-[(tert-butylamino)carbonothioyl]tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide](/img/structure/B4060368.png)
N-[(tert-butylamino)carbonothioyl]tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide
Overview
Description
N-[(tert-butylamino)carbonothioyl]tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide is a synthetic compound that has been widely used in scientific research. It is a member of the tricyclic guanidine family of compounds and has been shown to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Derivatives
- N-[(tert-butylamino)carbonothioyl] derivatives have been utilized in the synthesis of complex polyamides and macrocycles. For example, the synthesis of penta-N-protected polyamide, a derivative of thermopentamine, involves selective deprotection of various protecting groups, including tert-butoxy carbonyl (Boc), which is closely related to the tert-butylamino group (J. Pak & M. Hesse, 1998). Moreover, the synthesis of bifunctional tetraaza macrocycles has been reported, where tert-butoxycarbonyl-protected amino disuccinimido esters are used in cyclization processes (T. McMurry, M. Brechbiel, Krishan Kumar, & O. Gansow, 1992).
Reactions and Catalysis
- N-tert-butyl derivatives have been demonstrated to play a significant role in various chemical reactions. For instance, N-tert-butylglyoxylsäureamid is used for peptide segment coupling through four-component reactions, yielding carbonamides and dipeptide derivatives (S. König, Roland Klösel, R. Karl, & I. Ugi, 1994). Additionally, a study described the palladium-catalyzed three-component reaction involving tert-butylamine, which is crucial for the formation of polysubstituted aminopyrroles (Guanyinsheng Qiu, Qian Wang, & Jieping Zhu, 2017).
Biological and Environmental Applications
- Certain tert-butylamino derivatives have shown potential in biological applications. For instance, N-tert-butyl derivatives are used in the synthesis of amines, which are important in bioactive molecules like amino acids and pharmaceuticals (J. Ellman, T. D. Owens, & T. P. Tang, 2002). Additionally, the antifouling agent Irgarol 1051, containing a tert-butylamino group, has been studied for its impact on marine periphyton communities (B. Dahl & H. Blanck, 1996).
Industrial Applications
- In the industrial sector, novel tert-butyl derivatives have been explored for their anticorrosive properties. For example, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate has been investigated for its efficiency in protecting carbon steel in corrosive environments (B. Praveen, B. Prasanna, N. Mallikarjuna, M. Jagadeesh, N. Hebbar, & D. Rashmi, 2021).
properties
IUPAC Name |
N-(tert-butylcarbamothioyl)tricyclo[4.3.1.13,8]undecane-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2OS/c1-16(2,3)19-15(21)18-14(20)17-5-4-11-6-12(9-17)8-13(7-11)10-17/h11-13H,4-10H2,1-3H3,(H2,18,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJKSAXRWCGEOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NC(=O)C12CCC3CC(C1)CC(C3)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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